molecular formula C10H6O4 B8518724 5-Coumarincarboxylic acid

5-Coumarincarboxylic acid

Cat. No. B8518724
M. Wt: 190.15 g/mol
InChI Key: HZEMNNBUKMGRTE-UHFFFAOYSA-N
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Patent
US08785631B2

Procedure details

2.37 g (10 mmol) of 5-coumarincarboxylic acid N-hydroxysuccineimide ester and a solution of 1.43 g (10 mmol) of 1-aminocyclohexanecarboxylic acid and 3.04 g (30 mmol) of triethylamine in 20 ml of dimethylformamide were stirred overnight. Ethyl acetate was added to the reaction solution, and the mixture was washed with a 10% aqueous potassium hydrogensulfate solution and then saturated brine. After it was dried with anhydrous sodium sulfate, the solvent was distilled off under reduced pressure to obtain 1.42 g (60%) of the title compound.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[O:1]1[C:11]2C=CC=[C:7](C(O)=O)[C:6]=2[CH:5]=[CH:4][C:2]1=[O:3].[NH2:15][C:16]1([C:22]([OH:24])=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.C(N(CC)CC)C.C(OCC)(=[O:34])C>CN(C)C=O>[O:3]=[C:2]1[CH:4]=[CH:5][C:6]([C:7]([NH:15][C:16]2([C:22]([OH:24])=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[O:34])=[CH:11][O:1]1

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
O1C(=O)C=CC=2C(=CC=CC12)C(=O)O
Name
Quantity
1.43 g
Type
reactant
Smiles
NC1(CCCCC1)C(=O)O
Name
Quantity
3.04 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with a 10% aqueous potassium hydrogensulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After it was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1OC=C(C=C1)C(=O)NC1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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